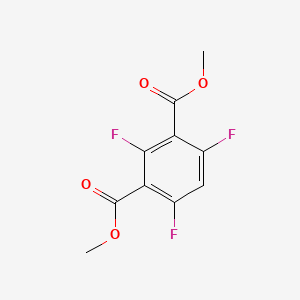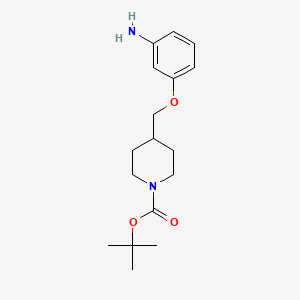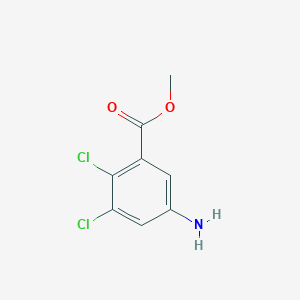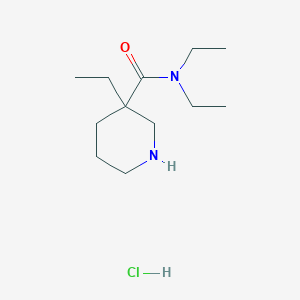
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H7F3O4. It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of 2,4,6-trifluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester groups.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atoms.
Hydrolysis: The major product is 2,4,6-trifluoroisophthalic acid.
Scientific Research Applications
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophiles and stabilize the ester groups against hydrolysis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,4,6-trichlorobenzene-1,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
Dimethyl 2,4,6-tribromobenzene-1,3-dicarboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts .
Properties
IUPAC Name |
dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(14)6-4(11)3-5(12)7(8(6)13)10(15)17-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVLEJJDALDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)F)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)




![2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid](/img/structure/B2531373.png)
![N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)
